(2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane
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Overview
Description
(2’-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl core substituted with a vinyl group and a diphenylphosphane moiety. The presence of fluorine and methoxy groups further enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2’-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The fluorine and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce ethyl-substituted derivatives.
Scientific Research Applications
(2’-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (2’-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane involves its interaction with specific molecular targets. The diphenylphosphane moiety can coordinate with metal ions, forming stable complexes that are crucial in catalytic processes. Additionally, the vinyl group can participate in various organic reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphane: A widely used ligand in coordination chemistry.
(2’-Vinyl-[1,1’-biphenyl]-2-yl)diphenylphosphane: Similar structure but lacks the fluorine and methoxy groups.
(2’-(1-(3-Methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane: Similar structure but lacks the fluorine group.
Uniqueness
The presence of both fluorine and methoxy groups in (2’-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1’-biphenyl]-2-yl)diphenylphosphane enhances its chemical reactivity and stability. These substituents can influence the compound’s electronic properties, making it more versatile for various applications compared to its analogs .
Properties
Molecular Formula |
C33H26FOP |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
[2-[2-[1-(3-fluoro-4-methoxyphenyl)ethenyl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C33H26FOP/c1-24(25-21-22-32(35-2)31(34)23-25)28-17-9-10-18-29(28)30-19-11-12-20-33(30)36(26-13-5-3-6-14-26)27-15-7-4-8-16-27/h3-23H,1H2,2H3 |
InChI Key |
NDAIHLIGCDSJNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)F |
Origin of Product |
United States |
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